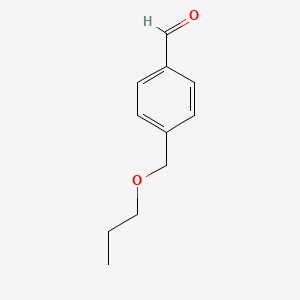

4-(Propoxymethyl)benzaldehyde

Description

4-(Propoxymethyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the para position with a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) group. The propoxymethyl group introduces both an ether linkage and a methylene spacer, which may enhance lipophilicity and alter reactivity compared to simpler substituents (e.g., hydroxy or methoxy groups). Such modifications are often exploited in medicinal chemistry and materials science to fine-tune solubility, stability, and biological activity .

Properties

IUPAC Name |

4-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,8H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXXEQFCKKKIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Propoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propoxymethyl group can participate in nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(Propoxymethyl)benzoic acid.

Reduction: 4-(Propoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Propoxymethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Propoxymethyl)benzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound can also undergo nucleophilic addition reactions, forming various adducts that can be further transformed into useful products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-(Propoxymethyl)benzaldehyde with analogous benzaldehyde derivatives:

*Calculated based on structural inference.

Key Observations :

- Lipophilicity : The propoxymethyl group likely increases lipophilicity compared to 4-Hydroxybenzaldehyde, enhancing membrane permeability in biological systems .

- Stability : Ether linkages (as in 4-Propoxybenzaldehyde) generally improve oxidative stability compared to hydroxy-substituted analogs .

- Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde confers high electrophilicity, making it reactive in nucleophilic substitutions , whereas the trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde enhances metabolic stability in pharmaceuticals .

Biological Activity

4-(Propoxymethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. As a derivative of benzaldehyde, it possesses unique structural characteristics that may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a benzene ring substituted with a propoxymethyl group and an aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its aldehyde group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids in proteins.

Key Mechanisms:

- Enzyme Inhibition : Aldehyde derivatives are known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in cosmetic applications aimed at reducing pigmentation.

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is sought after in cosmetic formulations. Research indicates that this compound may act as a competitive inhibitor of tyrosinase.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Competitive |

In studies involving similar compounds, effective inhibitors showed IC50 values ranging from 5 to 20 µM, suggesting that this compound may exhibit comparable potency.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant radical scavenging activity. The antioxidant capacity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | TBD |

Case Studies

- Cosmetic Applications : A case study highlighted the use of this compound in skin lightening formulations. The compound demonstrated effective tyrosinase inhibition, leading to reduced melanin synthesis in vitro.

- Pharmacological Research : In pharmacological studies, the compound was tested for its potential neuroprotective effects. Results indicated that it could mitigate oxidative stress in neuronal cell lines, suggesting possible applications in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.